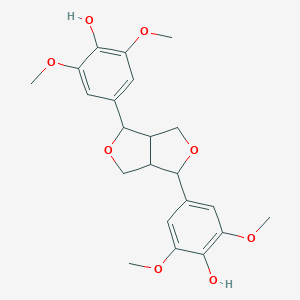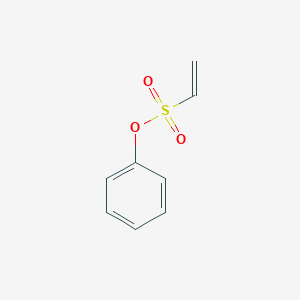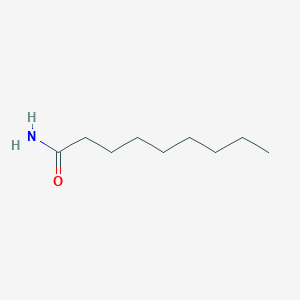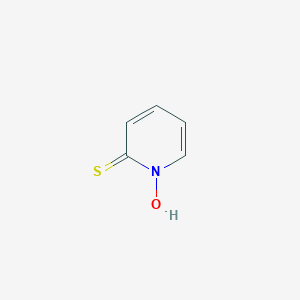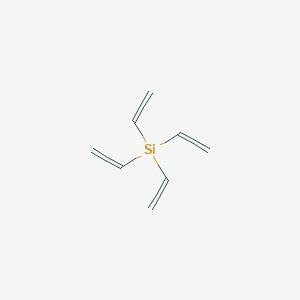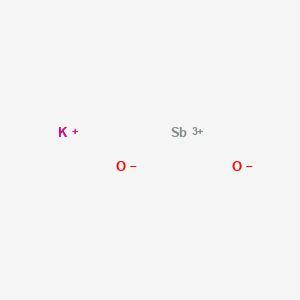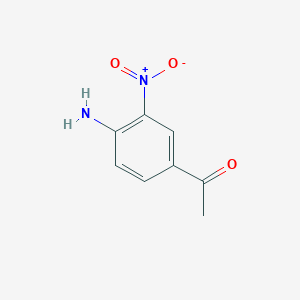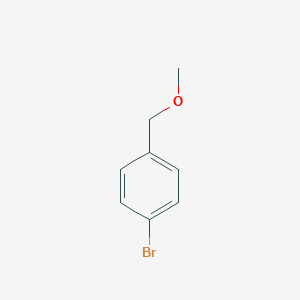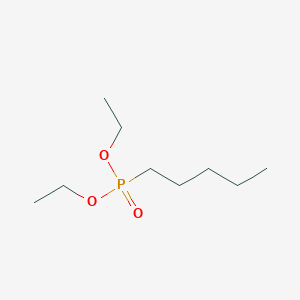
Diethyl pentylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl pentylphosphonate (DEPP) is an organophosphorus compound that has been widely used in scientific research due to its unique chemical properties. DEPP is a colorless, odorless liquid that is soluble in organic solvents and has a molecular weight of 248.24 g/mol. This compound is often used as a phosphorus source in the synthesis of various organic and inorganic compounds.
Mécanisme D'action
The mechanism of action of Diethyl pentylphosphonate is not well understood. However, it is believed that Diethyl pentylphosphonate acts as a phosphorus source in various reactions. It may also act as a ligand in metal coordination complexes.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Diethyl pentylphosphonate. However, studies have shown that Diethyl pentylphosphonate is relatively non-toxic and has low acute toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl pentylphosphonate has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also a stable compound that can be stored for long periods of time without decomposition. However, Diethyl pentylphosphonate has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. Additionally, Diethyl pentylphosphonate can react with air and water, which can lead to decomposition.
Orientations Futures
There are several future directions for research on Diethyl pentylphosphonate. One area of research could focus on the synthesis of new phosphorus-containing polymers using Diethyl pentylphosphonate as a precursor. Another area of research could focus on the use of Diethyl pentylphosphonate in the preparation of metal phosphide nanoparticles with specific properties. Additionally, further studies could be conducted to better understand the mechanism of action of Diethyl pentylphosphonate and its potential applications in various fields.
Méthodes De Synthèse
Diethyl pentylphosphonate can be synthesized by reacting pentyl alcohol with phosphorus trichloride and diethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using distillation or recrystallization.
Applications De Recherche Scientifique
Diethyl pentylphosphonate has been widely used in scientific research as a phosphorus source in the synthesis of various organic and inorganic compounds. It has been used in the synthesis of phosphorus-containing polymers, such as polyphosphazenes and polyphosphoesters. Diethyl pentylphosphonate has also been used in the synthesis of metal phosphonate coordination polymers and as a precursor for the preparation of metal phosphide nanoparticles.
Propriétés
Numéro CAS |
1186-17-0 |
|---|---|
Nom du produit |
Diethyl pentylphosphonate |
Formule moléculaire |
C9H21O3P |
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
1-diethoxyphosphorylpentane |
InChI |
InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3 |
Clé InChI |
RWKSDJWCHGWVBF-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(OCC)OCC |
SMILES canonique |
CCCCCP(=O)(OCC)OCC |
Synonymes |
Pentylphosphonic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)
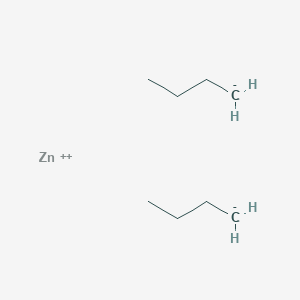
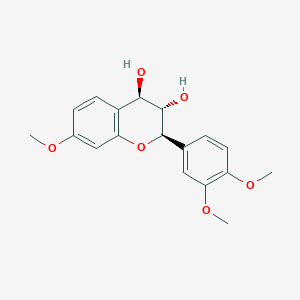
![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)
